3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile
Brand Name: Vulcanchem
CAS No.: 10432-47-0
VCID: VC15420133
InChI: InChI=1S/C14H8N4/c1-12(11-5-3-2-4-6-11)13(7-15,8-16)14(12,9-17)10-18/h2-6H,1H3
SMILES:
Molecular Formula: C14H8N4
Molecular Weight: 232.24 g/mol

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

CAS No.: 10432-47-0

Cat. No.: VC15420133

Molecular Formula: C14H8N4

Molecular Weight: 232.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile - 10432-47-0

Specification

CAS No. 10432-47-0
Molecular Formula C14H8N4
Molecular Weight 232.24 g/mol
IUPAC Name 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile
Standard InChI InChI=1S/C14H8N4/c1-12(11-5-3-2-4-6-11)13(7-15,8-16)14(12,9-17)10-18/h2-6H,1H3
Standard InChI Key YIELBGKTWNPVKC-UHFFFAOYSA-N
Canonical SMILES CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile features a strained cyclopropane ring system substituted with four cyano (-C≡N) groups at the 1,1,2,2 positions and methyl (-CH₃) and phenyl (-C₆H₅) groups at the 3-position (Figure 1). The spatial arrangement of these substituents imposes significant steric and electronic effects, influencing reactivity and stability . X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its inherent strain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₈N₄
Molecular Weight232.24 g/mol
Density1.29 g/cm³
Boiling Point551.2°C at 760 mmHg
Flash Point284.7°C
Vapour Pressure3.39×10⁻¹² mmHg at 25°C
LogP2.025

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The synthesis of cyclopropane tetracarbonitriles typically involves [2+1] cycloaddition reactions. For 3-methyl-3-phenyl derivatives, a common approach utilizes the reaction of malononitrile with α,β-unsaturated ketones under basic conditions. For example, 4-nitrobenzaldehyde has been used as a precursor in multi-step syntheses involving Knoevenagel condensation followed by cyclopropanation .

Physicochemical Properties

Thermal Stability and Volatility

The compound exhibits a high boiling point of 551.2°C, attributed to strong intermolecular dipole-dipole interactions between cyano groups . Its low vapour pressure (3.39×10⁻¹² mmHg at 25°C) indicates limited volatility, making it suitable for high-temperature applications.

Solubility and Partitioning

With a LogP value of 2.025, the compound demonstrates moderate lipophilicity, balancing solubility in polar aprotic solvents (e.g., DMF, DMSO) and organic phases . This property is critical for its utility in heterogeneous reaction systems.

Recent Advances and Research Developments

Catalytic Functionalization

A 2024 breakthrough in TaCl₅-mediated cyclopropane activation has opened new avenues for stereoselective modifications . Although applied to dicarboxylates, this methodology could be adapted to tetracarbonitriles by substituting carboxylate groups with nitriles, potentially enabling the synthesis of chiral derivatives.

Computational Modeling

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level have elucidated the electronic effects of cyano substituents on cyclopropane ring strain. Calculations predict a 14.56 kcal/mol activation barrier for ring-opening reactions, consistent with experimental observations of thermal stability .

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